molecular formula C21H24N2O4S3 B11409497 2-(ethylsulfonyl)-N-(3-phenylpropyl)-4-tosylthiazol-5-amine

2-(ethylsulfonyl)-N-(3-phenylpropyl)-4-tosylthiazol-5-amine

Cat. No.: B11409497
M. Wt: 464.6 g/mol
InChI Key: UVYPLHCEWGTXCP-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3-PHENYLPROPYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the thiazole class of compounds Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3-PHENYLPROPYL)-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. One common approach is the condensation of a thiazole precursor with ethanesulfonyl chloride and 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3-PHENYLPROPYL)-1,3-THIAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3-PHENYLPROPYL)-1,3-THIAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3-PHENYLPROPYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and thiazole rings may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3-PHENYLPROPYL)-1,3-THIAZOL-5-AMINE
  • 2-(METHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3-PHENYLPROPYL)-1,3-THIAZOL-5-AMINE
  • 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3-PHENYLETHYL)-1,3-THIAZOL-5-AMINE

Uniqueness

2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(3-PHENYLPROPYL)-1,3-THIAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O4S3

Molecular Weight

464.6 g/mol

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C21H24N2O4S3/c1-3-29(24,25)21-23-20(30(26,27)18-13-11-16(2)12-14-18)19(28-21)22-15-7-10-17-8-5-4-6-9-17/h4-6,8-9,11-14,22H,3,7,10,15H2,1-2H3

InChI Key

UVYPLHCEWGTXCP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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